![molecular formula C18H23BrN2O5 B11105681 ethyl 6-bromo-2-{[(2-ethoxy-2-oxoethyl)amino]methyl}-5-methoxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B11105681.png)
ethyl 6-bromo-2-{[(2-ethoxy-2-oxoethyl)amino]methyl}-5-methoxy-1-methyl-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-bromo-2-{[(2-ethoxy-2-oxoethyl)amino]methyl}-5-methoxy-1-methyl-1H-indole-3-carboxylate is a complex organic compound belonging to the indole family. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes a bromine atom, an ethoxy group, and a methoxy group attached to the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-2-{[(2-ethoxy-2-oxoethyl)amino]methyl}-5-methoxy-1-methyl-1H-indole-3-carboxylate typically involves multiple steps. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core . Subsequent bromination and esterification steps introduce the bromine and ethoxy groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-2-{[(2-ethoxy-2-oxoethyl)amino]methyl}-5-methoxy-1-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a hydroxylated indole derivative, while substitution can produce various substituted indole compounds .
Scientific Research Applications
Ethyl 6-bromo-2-{[(2-ethoxy-2-oxoethyl)amino]methyl}-5-methoxy-1-methyl-1H-indole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-2-{[(2-ethoxy-2-oxoethyl)amino]methyl}-5-methoxy-1-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-bromo-2-(bromomethyl)-5-hydroxy-1-methyl-1H-indole-3-carboxylate
- Ethyl 5-(acetyloxy)-6-bromo-2-[(dimethylamino)methyl]-1-methyl-1H-indole-3-carboxylate
Uniqueness
Ethyl 6-bromo-2-{[(2-ethoxy-2-oxoethyl)amino]methyl}-5-methoxy-1-methyl-1H-indole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H23BrN2O5 |
|---|---|
Molecular Weight |
427.3 g/mol |
IUPAC Name |
ethyl 6-bromo-2-[[(2-ethoxy-2-oxoethyl)amino]methyl]-5-methoxy-1-methylindole-3-carboxylate |
InChI |
InChI=1S/C18H23BrN2O5/c1-5-25-16(22)10-20-9-14-17(18(23)26-6-2)11-7-15(24-4)12(19)8-13(11)21(14)3/h7-8,20H,5-6,9-10H2,1-4H3 |
InChI Key |
ZJCZTNAOMNREAD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNCC1=C(C2=CC(=C(C=C2N1C)Br)OC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}benzohydrazide](/img/structure/B11105604.png)
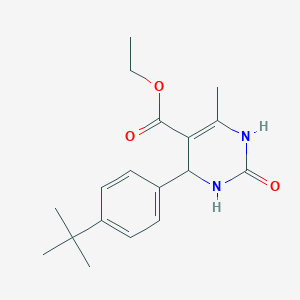
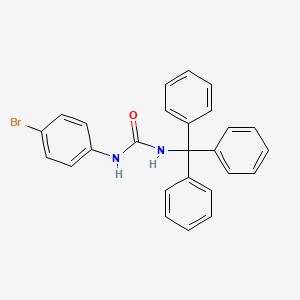
![N-(2,4-dimethylphenyl)-1-[(2-nitrophenyl)sulfanyl]prolinamide](/img/structure/B11105626.png)
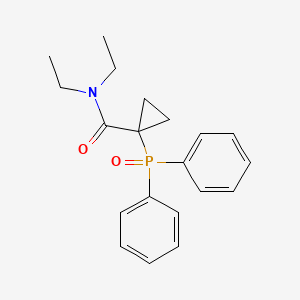
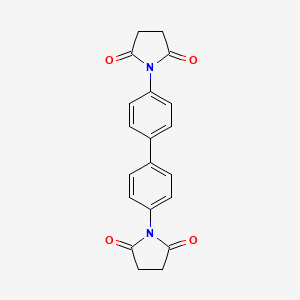
![2-[(E)-(2-{4-[(2,3-dimethylphenyl)amino]-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4,6-diiodophenol](/img/structure/B11105643.png)
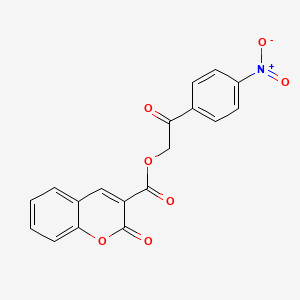
![4-(morpholin-4-yl)-N-phenyl-6-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B11105655.png)
![Methyl 2-amino-1-[4-(aminosulfonyl)phenyl]-4-(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B11105665.png)

![N'-[(E)-(2-bromo-4-hydroxy-5-methoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11105682.png)
![4-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(3-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11105689.png)
![1-[(4-chlorophenyl)sulfonyl]-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]piperidine-4-carbohydrazide](/img/structure/B11105693.png)
